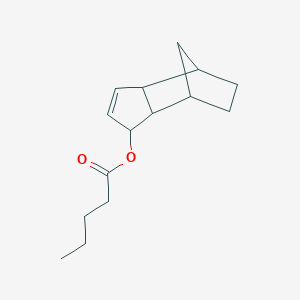![molecular formula C10H15N2O4P B14288361 {[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid CAS No. 139035-46-4](/img/structure/B14288361.png)
{[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid is a complex organic compound that features both amino and phosphoryl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 1-amino-2-phenylethylamine with a phosphorylating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The intermediate product is then reacted with glycine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups.
Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Products include nitro derivatives and phenolic compounds.
Reduction: Phosphine derivatives are formed.
Substitution: Various substituted amino acids and phosphoramidates are produced.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid is used as a building block for synthesizing more complex molecules
Biology
The compound is studied for its potential role in biochemical pathways. Its ability to interact with enzymes and proteins makes it a candidate for research in metabolic processes and enzyme inhibition.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a precursor for drug development, particularly in targeting specific biochemical pathways.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.
Mécanisme D'action
The mechanism of action of {[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The amino group can participate in nucleophilic attacks, altering the structure and function of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorylated Amino Acids: Compounds like phosphoserine and phosphotyrosine share similar functional groups.
Amino Phosphonates: These compounds have a similar structure but with a phosphonate group instead of a phosphoryl group.
Uniqueness
What sets {[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid apart is its combination of amino, phenyl, and phosphoryl groups
Propriétés
Numéro CAS |
139035-46-4 |
|---|---|
Formule moléculaire |
C10H15N2O4P |
Poids moléculaire |
258.21 g/mol |
Nom IUPAC |
2-[[(1-amino-2-phenylethyl)-hydroxyphosphoryl]amino]acetic acid |
InChI |
InChI=1S/C10H15N2O4P/c11-9(6-8-4-2-1-3-5-8)17(15,16)12-7-10(13)14/h1-5,9H,6-7,11H2,(H,13,14)(H2,12,15,16) |
Clé InChI |
GGRFXMOIRVIUCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(N)P(=O)(NCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















